molecular formula C10H11BrO2 B1527599 2-Bromo-3-(propan-2-yloxy)benzaldehyde CAS No. 1289086-54-9

2-Bromo-3-(propan-2-yloxy)benzaldehyde

Cat. No.: B1527599
CAS No.: 1289086-54-9
M. Wt: 243.1 g/mol
InChI Key: AOVNSSZGMDDSPT-UHFFFAOYSA-N
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Description

2-Bromo-3-(propan-2-yloxy)benzaldehyde is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and an isopropoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-(propan-2-yloxy)benzaldehyde can be synthesized through several methods. One common approach involves the bromination of 3-(propan-2-yloxy)benzaldehyde. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(propan-2-yloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-(propan-2-yloxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in various coupling reactions.

    Biology: It is used in the study of biological pathways and as a precursor for bioactive compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 2-Bromo-3-(propan-2-yloxy)benzaldehyde depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation and reduction reactions, the aldehyde group undergoes electron transfer processes to form the corresponding oxidized or reduced products .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methoxybenzaldehyde: Similar structure with a methoxy group instead of an isopropoxy group.

    2-Bromo-4-(propan-2-yloxy)benzaldehyde: Similar structure with the isopropoxy group at a different position on the benzene ring.

    3-Bromo-2-(propan-2-yloxy)benzaldehyde: Isomer with the bromine and isopropoxy groups at different positions.

Uniqueness

2-Bromo-3-(propan-2-yloxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in targeted synthetic applications and research studies .

Properties

IUPAC Name

2-bromo-3-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(2)13-9-5-3-4-8(6-12)10(9)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVNSSZGMDDSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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